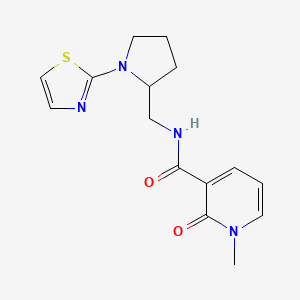

1-methyl-2-oxo-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-1,2-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

1-methyl-2-oxo-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2S/c1-18-7-3-5-12(14(18)21)13(20)17-10-11-4-2-8-19(11)15-16-6-9-22-15/h3,5-7,9,11H,2,4,8,10H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTYKJVCQMTYUTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NCC2CCCN2C3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Methyl-2-oxo-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a thiazole ring and a pyrrolidine moiety, which are known to enhance biological activity. The molecular formula is with a molecular weight of approximately 318.39 g/mol. The key structural components include:

- Dihydropyridine core : Known for its role in cardiovascular and neurological pharmacology.

- Thiazole moiety : Associated with diverse biological activities including antimicrobial and anticancer properties.

- Pyrrolidine ring : Often contributes to the modulation of pharmacological effects.

Anticonvulsant Activity

Several studies have indicated that compounds containing thiazole and pyrrolidine structures exhibit notable anticonvulsant properties. For instance, related compounds have shown effective protection in various seizure models, such as the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test.

A specific analogue, 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one, demonstrated a median effective dose (ED50) of 18.4 mg/kg in the anti-PTZ model, indicating strong anticonvulsant activity . The structure activity relationship (SAR) analysis revealed that modifications in the thiazole and phenyl groups significantly influence anticonvulsant efficacy.

Anticancer Activity

The compound's anticancer potential has also been investigated. Thiazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and Jurkat (T-cell leukemia). For example:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1 | A549 | <10 | Induction of apoptosis via Bcl-2 inhibition |

| 2 | Jurkat | <5 | Cell cycle arrest at G0/G1 phase |

The presence of electron-withdrawing groups on the phenyl ring was found to enhance cytotoxicity, highlighting the importance of specific substituents in the thiazole structure .

Antimicrobial Activity

Beyond anticonvulsant and anticancer properties, thiazole-containing compounds have shown promising antimicrobial activity. In studies assessing antibacterial efficacy against Gram-positive and Gram-negative bacteria, certain derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 0.25 mg/mL against pathogens like E. coli and S. aureus .

Study on Anticonvulsant Properties

In a study conducted by Łączkowski et al., ten new thiazole derivatives were synthesized and tested for their anticonvulsant properties. The results indicated that compounds with specific substitutions on the phenyl ring exhibited significant protective effects in seizure models, suggesting that structural modifications can enhance therapeutic efficacy .

Research on Anticancer Activity

Research by Evren et al. focused on novel thiazole derivatives that were evaluated for their anticancer activity against NIH/3T3 mouse embryoblast cells and A549 human lung adenocarcinoma cells. The study found that certain compounds displayed strong selectivity and significant cytotoxic effects, indicating potential for further development as anticancer agents .

Scientific Research Applications

Overview

1-Methyl-2-oxo-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-1,2-dihydropyridine-3-carboxamide is a compound with significant potential in various scientific research applications, particularly in medicinal chemistry and pharmacology. This compound integrates a dihydropyridine framework with thiazole and pyrrolidine moieties, which enhances its biological activity and therapeutic potential.

Biological Activities

The compound has been investigated for its various biological activities, including:

Anticonvulsant Activity

Several studies have shown that compounds containing thiazole and pyrrolidine structures exhibit anticonvulsant properties. For example, derivatives similar to this compound have been evaluated for their ability to prevent seizures in animal models, demonstrating significant efficacy in reducing seizure frequency and intensity .

Antimicrobial Properties

Research indicates that thiazole-containing compounds possess antimicrobial activity against a range of pathogens. The incorporation of the thiazole ring in this compound may enhance its effectiveness against bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent .

Anticancer Potential

The structural features of this compound suggest potential anticancer properties. Preliminary studies have indicated that related compounds can induce apoptosis in cancer cells, inhibit tumor growth, and modulate signaling pathways associated with cancer progression .

Research Case Studies

Several case studies highlight the applications of this compound in scientific research:

Case Study 1: Anticonvulsant Evaluation

A study evaluated the anticonvulsant effects of various thiazole-pyrrolidine derivatives in a pentylenetetrazol-induced seizure model. The results showed that specific derivatives exhibited significant protection against seizures compared to control groups, suggesting that modifications to the dihydropyridine structure can enhance anticonvulsant activity .

Case Study 2: Antimicrobial Testing

In another investigation, a series of thiazole-based compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications led to increased antibacterial potency, particularly against resistant strains, highlighting the importance of structure-activity relationships in drug design .

Potential Applications in Drug Development

Given its diverse biological activities, this compound could be explored further for:

- Development of Anticonvulsants : Targeting epilepsy and other seizure disorders.

- Antimicrobial Agents : Addressing antibiotic resistance through novel drug formulations.

- Cancer Therapeutics : Investigating its role in tumor inhibition and cancer cell apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table summarizes key analogs and their properties based on the evidence:

*Molecular weight calculated from molecular formula.

†Estimated from molecular formula in .

Key Observations:

- Heterocyclic Substituents : Replacement of thiazole with thiophene (as in ) reduces molecular weight by ~40 g/mol but may decrease polarity due to sulfur’s lower electronegativity compared to nitrogen in thiazole.

- Aryl vs. Alkyl Groups : Compounds with aromatic substituents (e.g., 7c, 7g) exhibit higher melting points (>190°C) compared to aliphatic analogs (e.g., 8a: 139–140°C ), likely due to enhanced crystal packing via π-stacking.

Spectroscopic Data Trends

- 1H NMR Shifts: Pyridinone protons in analogs (e.g., 7c, 8a) resonate at δ 6.5–7.5 ppm, consistent with aromatic deshielding . Thiazole protons (if present) appear at δ 7.0–8.0 ppm, overlapping with pyridinone signals, complicating spectral interpretation .

- 13C NMR: Carbonyl carbons (C=O) in the dihydropyridinone core resonate at δ 160–165 ppm across analogs .

Q & A

Q. Table 1. Key Spectroscopic Benchmarks for Structural Confirmation

| Technique | Expected Data for Target Compound | Reference Compound (Evidence) |

|---|---|---|

| H NMR | δ 11.55 ppm (s, NH), δ 2.23 ppm (s, CH) | Compound 41 () |

| HRMS | m/z 392.2 (M+H) | Compound 29 () |

| FTIR | 1705 cm (C=O stretch) | Compound 2d () |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.